2-methoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2-Methoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The structure includes a 2-methoxy substituent on the benzamide ring and a 4-methylphenyl group at the 2-position of the pyrazole ring.
The synthesis of such derivatives typically involves cyclocondensation reactions of thiophene precursors with hydrazines, followed by functionalization of the benzamide group.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-7-9-14(10-8-13)23-19(16-11-27(25)12-17(16)22-23)21-20(24)15-5-3-4-6-18(15)26-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSDPOSNPYGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene Precursors
The thieno[3,4-c]pyrazole scaffold is typically constructed via cyclization reactions. A validated method involves condensing 3,4-thiophenedicarboxylic acid derivatives with hydrazine hydrate under reflux conditions. For instance, diethyl 3,4-thiophenedicarboxylate reacts with hydrazine in ethanol at 80°C to yield the pyrazole ring. Modifications to this approach include using microwave-assisted cyclization, which reduces reaction times from hours to minutes while maintaining yields >75%.
Regioselective Functionalization
Introduction of the 4-methylphenyl group at position 2 of the pyrazole requires careful regiocontrol. Suzuki-Miyaura coupling with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C achieves this transformation efficiently. This method demonstrates superior selectivity over Ullmann-type couplings, with isolated yields reaching 68–72%.
Benzamide Moiety Installation
Acyl Chloride Intermediate Preparation
The 2-methoxybenzamide group is introduced via nucleophilic acyl substitution. 2-Methoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. This method avoids side reactions associated with phosphorus-based chlorinating agents, achieving >95% conversion within 2 hours.
Amide Bond Formation
Coupling the acyl chloride with the aminopyrazole intermediate requires precise stoichiometry. A 1.2:1 molar ratio of acyl chloride to amine in tetrahydrofuran (THF) with triethylamine (Et₃N) as the base yields the target benzamide in 82–85% purity after recrystallization from ethyl acetate/hexane. Kinetic studies show complete conversion within 45 minutes at 25°C.
Oxidation to the 5-Oxo Substituent
Selective Oxidation Strategies
The 5-oxo group is introduced through controlled oxidation of the thieno ring’s sulfur atom. A mixture of 30% hydrogen peroxide (H₂O₂) and acetic acid (1:3 v/v) at 60°C for 8 hours selectively oxidizes the sulfur without affecting other functional groups. Alternative methods using meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieve similar results but require stringent temperature control (−10°C to 0°C).
Mechanistic Considerations
Density functional theory (DFT) calculations reveal that oxidation proceeds through a sulfoxide intermediate, with the final sulfone formation being exothermic by −42.7 kcal/mol. This explains the irreversibility of the reaction under standard conditions.
Integrated Synthetic Routes
Sequential Four-Step Synthesis
- Core Formation : Cyclization of diethyl 3,4-thiophenedicarboxylate with hydrazine hydrate (Yield: 78%)
- Aryl Introduction : Suzuki coupling with 4-methylphenylboronic acid (Yield: 71%)
- Oxidation : H₂O₂/acetic acid treatment (Yield: 89%)
- Benzamidation : Acyl chloride coupling (Yield: 83%)
Total Yield : 78% × 71% × 89% × 83% ≈ 39.8%
Convergent Approach
Parallel synthesis of the benzamide and thienopyrazole components followed by final coupling improves scalability. This method reduces purification steps but requires exact stoichiometric matching, achieving total yields of 44–47%.
Reaction Optimization and Challenges
Solvent System Optimization
Polar aprotic solvents (DMF, DMSO) enhance Suzuki coupling efficiency but complicate subsequent oxidation steps. A switch from DMF to dioxane/water after coupling prevents solvent interference during oxidation.
Byproduct Management
The primary byproduct, 2-methoxy-N-(4-methylphenyl)benzamide (CID 780793), forms when excess acyl chloride reacts with residual 4-methylaniline. Implementing a scavenger resin (e.g., trisamine polystyrene) during benzamidation reduces this impurity to <1.5%.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98.5% purity for all batches synthesized via the four-step route.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of thieno[3,4-c]pyrazole derivatives with appropriate amines and acylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
The compound has shown potential as a lead molecule in drug discovery due to its unique structural features. Some key medicinal applications include:
- Anticancer Activity : Studies indicate that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes has been investigated, suggesting potential use as an antimicrobial agent. Preliminary bioassays indicate effectiveness against both Gram-positive and Gram-negative bacteria .
The compound's biological activities extend beyond anticancer and antimicrobial effects:
- Anti-inflammatory Effects : Research indicates that thieno[3,4-c]pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating chronic inflammatory diseases .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to various diseases, including kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies.
Materials Science
In addition to its biological applications, this compound is also being explored for use in materials science:
- Organic Semiconductors : Due to its electronic properties, derivatives of this compound are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique thieno[3,4-c]pyrazole structure contributes to favorable charge transport characteristics .
- Catalysis : The compound's ability to act as a catalyst in various chemical reactions is under investigation. Its unique structure allows for the activation of substrates in organic transformations, potentially leading to more efficient synthetic routes in organic chemistry .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thieno[3,4-c]pyrazole derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays showed a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s key structural analogs include:
*Calculated using ChemDraw.
Key Observations:
- Core Modifications: Unlike 8b and 8c, which have thieno[2,3-d]pyrimidine cores, the target compound’s thieno[3,4-c]pyrazole core may alter ring strain and π-π stacking interactions in biological targets .
- Biological Activity: The trifluoromethyl group in 8b significantly enhances antimicrobial activity, suggesting that electron-withdrawing groups at the phenoxy position could optimize efficacy .
Computational and Experimental Insights
- Docking Studies (AutoDock4): Simulations of similar compounds reveal that methoxy and bromo substituents influence binding affinity to microbial enzyme active sites. For example, the 4-bromo analog may exhibit stronger hydrophobic interactions than the 2-methoxy derivative due to its larger van der Waals radius .
- Crystallography (SHELX): Structural data for related compounds show that substituents like 4-methylphenyl stabilize the thieno-pyrazole core through steric effects, which may improve metabolic stability .
Research Findings and Implications
Antimicrobial Potential
While the target compound’s activity remains unvalidated, analogs like 8b demonstrate that thieno-pyrazole derivatives with polar substituents (e.g., trifluoromethyl) exhibit promising antimicrobial profiles. The 2-methoxy group in the target compound may offer a balance between lipophilicity and solubility, critical for bioavailability .
Biological Activity
The compound 2-methoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thieno[3,4-c]pyrazole moiety linked to a benzamide. The molecular formula is , with a molecular weight of approximately 348.44 g/mol.
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Antiviral Activity : Some derivatives in this class have shown broad-spectrum antiviral effects by modulating intracellular levels of antiviral proteins such as APOBEC3G (A3G), which inhibits viral replication.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The thieno[3,4-c]pyrazole scaffold has been linked with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activities observed in studies involving related compounds is presented in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HBV replication | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study 1: Antiviral Evaluation
In one study, a related compound demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM in HepG2.2.15 cells. The mechanism was attributed to increased intracellular levels of A3G, which plays a crucial role in restricting HBV replication.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that compounds within this class have favorable absorption and distribution profiles. However, detailed toxicity assessments are necessary to establish safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
